molecular formula C10H26ClN3O B12775129 2-(chloromethyl)oxirane;N',N'-dimethylpropane-1,3-diamine;N-methylmethanamine CAS No. 68987-91-7

2-(chloromethyl)oxirane;N',N'-dimethylpropane-1,3-diamine;N-methylmethanamine

Cat. No.: B12775129
CAS No.: 68987-91-7
M. Wt: 239.78 g/mol
InChI Key: UXCQWBXZBBIPJH-UHFFFAOYSA-N
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Description

Dimethylaminopropylamine, dimethylamine, epichlorohydrin polymer is a polymeric compound formed by the reaction of dimethylaminopropylamine, dimethylamine, and epichlorohydrin. This polymer is known for its applications in various industries, including water treatment, personal care products, and as a microbicidal agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The polymer is synthesized through a polycondensation reaction involving dimethylaminopropylamine, dimethylamine, and epichlorohydrin. The reaction typically occurs under controlled conditions of temperature and pH to ensure the formation of the desired polymer structure . The process involves the following steps:

    Reaction of Dimethylamine with Epichlorohydrin: This step forms an intermediate product.

    Addition of Dimethylaminopropylamine: This step leads to the formation of the final polymeric structure.

Industrial Production Methods

In industrial settings, the production of this polymer involves large-scale reactors where the reactants are mixed in specific ratios. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and polymer quality .

Chemical Reactions Analysis

Types of Reactions

The polymer undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to prevent degradation of the polymer .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups into the polymer .

Scientific Research Applications

Chemistry

In chemistry, this polymer is used as a flocculant in water treatment processes. It helps in the removal of suspended particles and impurities from water .

Biology

In biological research, the polymer is used as a microbicidal agent. It is effective against a wide range of microorganisms, including bacteria and algae .

Medicine

In medicine, the polymer is explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs .

Industry

In the industrial sector, the polymer is used in the production of personal care products such as shampoos and soaps. It acts as a surfactant and helps in the formation of stable emulsions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of dimethylaminopropylamine, dimethylamine, epichlorohydrin polymer lies in its versatility and wide range of applications. Unlike simple amines, this polymer can form stable complexes and has significant microbicidal properties, making it valuable in both industrial and research settings .

Properties

CAS No.

68987-91-7

Molecular Formula

C10H26ClN3O

Molecular Weight

239.78 g/mol

IUPAC Name

2-(chloromethyl)oxirane;N',N'-dimethylpropane-1,3-diamine;N-methylmethanamine

InChI

InChI=1S/C5H14N2.C3H5ClO.C2H7N/c1-7(2)5-3-4-6;4-1-3-2-5-3;1-3-2/h3-6H2,1-2H3;3H,1-2H2;3H,1-2H3

InChI Key

UXCQWBXZBBIPJH-UHFFFAOYSA-N

Canonical SMILES

CNC.CN(C)CCCN.C1C(O1)CCl

Related CAS

67828-15-3

Origin of Product

United States

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